molecular formula C22H28N2O5S B2758217 2-(4-ethoxyphenyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922066-16-8

2-(4-ethoxyphenyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No. B2758217
CAS RN: 922066-16-8
M. Wt: 432.54
InChI Key: BKWOKEGPSYQAAF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on similar amide-containing isoquinoline derivatives highlights the significance of structural aspects in determining their properties and applications. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have revealed its ability to form gels or crystalline solids upon treatment with different mineral acids, demonstrating the impact of structural variations on physical state and reactivity (Karmakar et al., 2007). Such structural studies provide insights into designing compounds for specific applications, such as material science, where the gelling properties or solid-state forms could be harnessed.

Synthesis and Modification

The synthesis and modification of acetamide and isoquinoline derivatives are crucial for developing new pharmaceuticals and materials. For instance, the synthesis of methoxy-indolo[2,1-a]isoquinolines has shown potential cytostatic activity, indicating the importance of these compounds in cancer research (Ambros et al., 1988). Modifications of these core structures can lead to significant biological activities, offering a pathway for the development of new therapeutic agents.

Antitumor Activity

Compounds within the isoquinoline family have been synthesized and evaluated for their antitumor activities. For example, certain methoxy-indolo[2,1-a]isoquinolines and their derivatives have shown inhibition of cell proliferation, highlighting their potential as cancer treatment options (Ambros et al., 1988). This suggests that similar structural compounds, like 2-(4-ethoxyphenyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide, could be explored for their antitumor potentials.

Molecular Docking and Enzyme Inhibitory Activities

The study of compounds' interactions with biological targets is essential for drug development. Molecular docking and enzyme inhibitory studies, such as those conducted on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, reveal their potential in treating diseases by inhibiting specific enzymes (Virk et al., 2018). Such approaches could be applied to the compound , investigating its interactions with target enzymes or receptors to assess its therapeutic potential.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-3-29-20-7-4-17(5-8-20)14-22(25)23-11-13-30(26,27)24-12-10-18-15-21(28-2)9-6-19(18)16-24/h4-9,15H,3,10-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWOKEGPSYQAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=C(C2)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

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